

Phenylthiourea: A Comprehensive Technical Guide on its Chemical Properties and Structure

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Compound of Interest

Compound Name: Phenylthiourea

Cat. No.: B091264

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Abstract

Phenylthiourea (PTU), a well-established organosulfur compound, continues to be a molecule of significant interest across various scientific disciplines. Known for its pronounced biological activity, particularly as a potent inhibitor of tyrosinase, PTU serves as a critical tool in melanogenesis research and holds potential for therapeutic applications. This technical guide provides an in-depth analysis of the chemical properties and structural features of **phenylthiourea**. It includes a compilation of its physicochemical and spectroscopic data, detailed experimental protocols for its synthesis and analysis, and visualizations of its mechanism of action within relevant biological pathways.

Chemical and Physical Properties

Phenylthiourea is a white crystalline solid with a slightly aromatic odor. Its key physicochemical properties are summarized in the table below, providing a comprehensive overview for laboratory use and theoretical modeling.

Property	Value
Molecular Formula	C ₇ H ₈ N ₂ S
Molecular Weight	152.22 g/mol
Appearance	White to off-white crystalline powder or needle-like crystals
Melting Point	148 - 154 °C
Solubility	Sparingly soluble in cold water (1 g/L at 20°C); soluble in hot water, ethanol, acetone, DMSO (approx. 30 mg/mL), and dimethylformamide (approx. 30 mg/mL)[1][2]
Density	~1.3 g/cm ³
pKa	13.12 ± 0.70 (predicted)
LogP	0.71

Molecular Structure

The structural integrity of **phenylthiourea** is fundamental to its chemical reactivity and biological function. The molecule consists of a phenyl ring attached to a thiourea group.

Connectivity and Conformation

The IUPAC name for **phenylthiourea** is N-**phenylthiourea**. The molecule exhibits a planar conformation in the thiourea moiety, with the phenyl ring typically twisted out of this plane.

Bond Lengths and Angles

Crystallographic studies of **phenylthiourea** and its derivatives reveal characteristic bond lengths and angles. The C=S double bond is a key feature, and its length, along with the C-N bond lengths, indicates a degree of resonance within the thiourea core.

Bond/Angle	Typical Value (from related structures)
C=S Bond Length	~1.695 Å[3]
C-N Bond Length	~1.326 - 1.351 Å[3]
N-C-N Angle	~120°[3]
N-C-S Angle	~120°[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **phenylthiourea**. Below is a summary of its key spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum of **phenylthiourea** shows distinct signals for the aromatic protons and the amine protons.

Chemical Shift (δ) ppm	Multiplicity	Assignment
~9.70	Singlet	-NH (Thiourea)
~7.40	Multiplet	Aromatic C-H
~7.33	Multiplet	Aromatic C-H
~7.12	Multiplet	Aromatic C-H
Variable	Broad	-NH ₂ (Thiourea)

¹³C NMR Spectroscopy

The carbon NMR spectrum provides insight into the carbon framework of the molecule. The thiocarbonyl carbon is a key diagnostic signal.

Chemical Shift (δ) ppm	Assignment
~180-185	C=S (Thiocarbonyl)
~130-140	Aromatic C (ipso)
~120-130	Aromatic C-H

Infrared (IR) Spectroscopy

The IR spectrum of **phenylthiourea** displays characteristic absorption bands for its functional groups.

Wavenumber (cm^{-1})	Assignment
~3400 - 3100	N-H stretching (amine)
~3050 - 3000	C-H stretching (aromatic)
~1600, 1490, 1450	C=C stretching (aromatic)
~1550 - 1500	N-H bending
~1350 - 1300	C-N stretching
~800 - 700	C=S stretching

Mass Spectrometry

Electron ionization mass spectrometry of **phenylthiourea** results in a distinct fragmentation pattern.

m/z Value	Assignment
152	Molecular ion $[M]^+$
135	$[M - NH_3]^+$
93	$[C_6H_5NH_2]^+$ (Aniline radical cation)
77	$[C_6H_5]^+$ (Phenyl cation)
60	$[H_2NCS]^+$

Experimental Protocols

Synthesis of Phenylthiourea from Aniline and Ammonium Thiocyanate

This protocol describes a common and reliable method for the laboratory synthesis of **phenylthiourea**.^[4]

Materials:

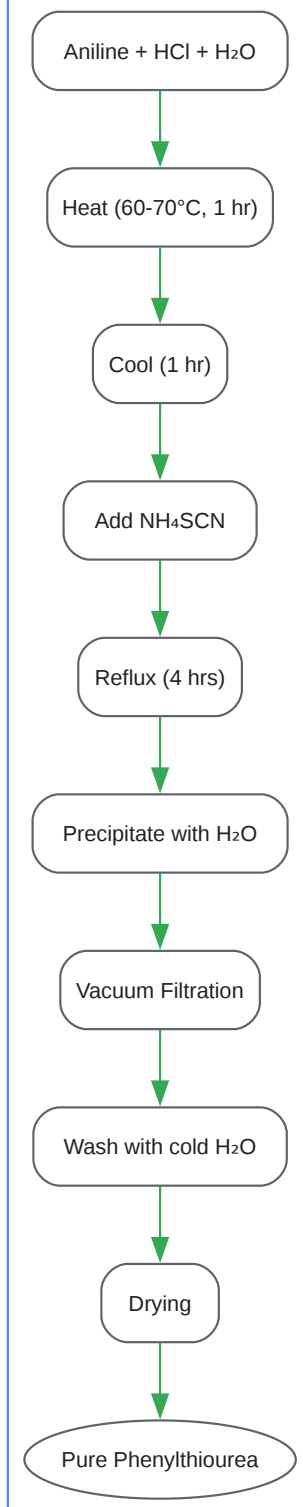
- Aniline (0.1 mole)
- Concentrated Hydrochloric Acid (9 mL)
- Deionized Water
- Ammonium thiocyanate (0.1 mole)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Beakers
- Büchner funnel and filter paper

Procedure:

- In a round-bottom flask, combine 0.1 mole of aniline, 9 mL of concentrated hydrochloric acid, and 25 mL of deionized water.
- Heat the mixture to 60-70 °C for approximately 1 hour with stirring.
- Cool the resulting solution for about 1 hour.
- Slowly add 0.1 mole of ammonium thiocyanate to the cooled solution.
- Fit the flask with a reflux condenser and reflux the mixture for 4 hours.
- After reflux, add 20 mL of deionized water while continuously stirring. **Phenylthiourea** will precipitate as a crystalline solid.
- Collect the crude product by vacuum filtration using a Büchner funnel.
- Wash the crystals with cold deionized water.
- Dry the purified **phenylthiourea**. The expected yield is approximately 86%.

Purification: The crude **phenylthiourea** can be further purified by recrystallization from ethanol or an ethanol/water mixture.[5]

Synthesis Workflow



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A flowchart illustrating the synthesis of **phenylthiourea**.

Tyrosinase Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory effect of **phenylthiourea** on mushroom tyrosinase activity using L-DOPA as a substrate.

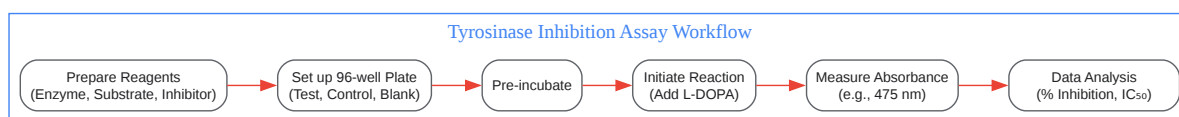
Materials:

- Mushroom Tyrosinase
- L-3,4-dihydroxyphenylalanine (L-DOPA)
- **Phenylthiourea** (as inhibitor)
- Phosphate Buffer (0.1 M, pH 6.8)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
 - Prepare a fresh solution of L-DOPA in phosphate buffer.
 - Prepare a stock solution of **phenylthiourea** in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
- Assay Setup (in a 96-well plate):
 - Test Wells: Add phosphate buffer, **phenylthiourea** solution (at various concentrations), and tyrosinase solution.
 - Control Wells: Add phosphate buffer and tyrosinase solution (without inhibitor).
 - Blank Wells: Add phosphate buffer and L-DOPA solution (without enzyme).

- Reaction Initiation and Measurement:
 - Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period.
 - Initiate the reaction by adding the L-DOPA solution to all wells.
 - Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at regular time intervals using a microplate reader. The formation of dopachrome results in a color change.
- Data Analysis:
 - Calculate the rate of reaction for each concentration of the inhibitor.
 - Determine the percentage of inhibition and, if desired, the IC₅₀ value of **phenylthiourea**.



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A workflow diagram for a tyrosinase inhibition assay.

Biological Activity and Signaling Pathways

Phenylthiourea is most renowned for its ability to inhibit tyrosinase, the key enzyme in the melanogenesis pathway. This inhibitory action makes it a valuable tool for studying pigment formation and a potential lead compound for developing agents to treat hyperpigmentation disorders.

Mechanism of Tyrosinase Inhibition

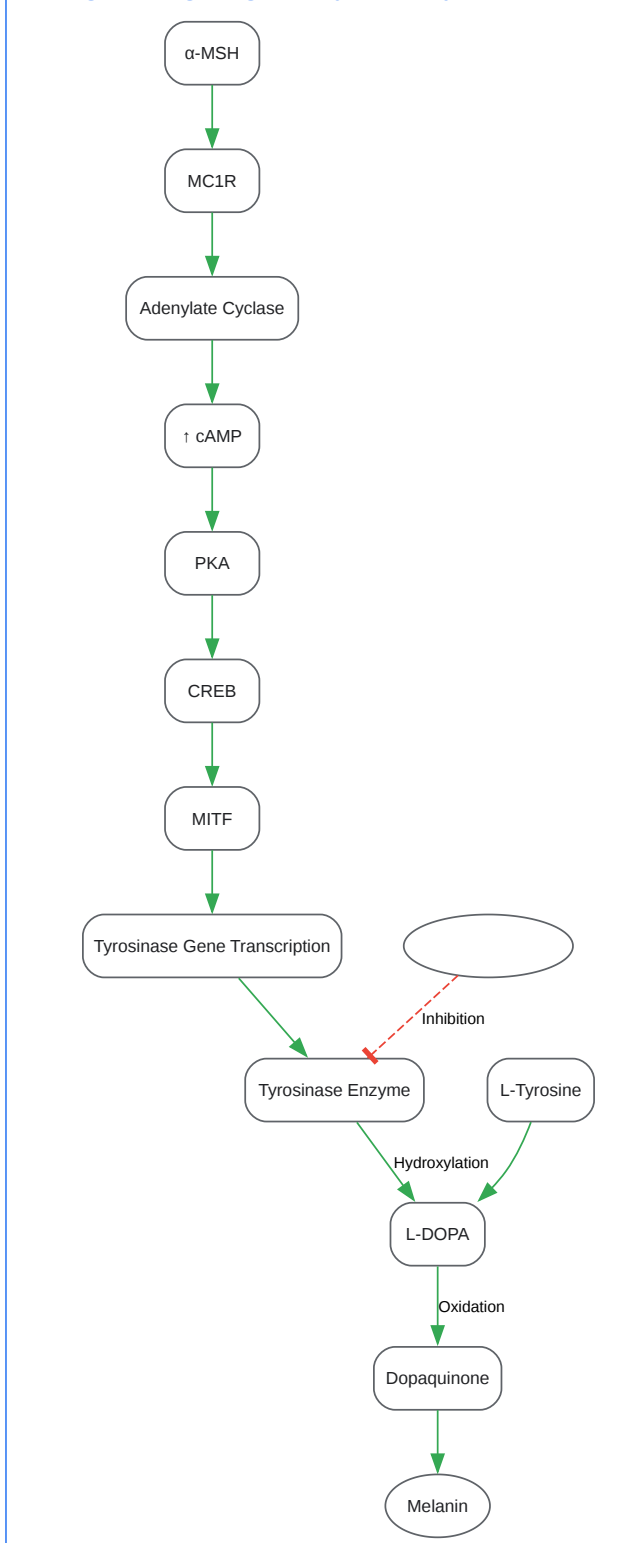
Tyrosinase is a copper-containing enzyme that catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. **Phenylthiourea** acts as a competitive inhibitor of tyrosinase. It is believed to interact with the copper ions in the active site

of the enzyme, thereby blocking the binding of the natural substrate.^[6] This inhibition prevents the formation of melanin precursors.

The Melanogenesis Signaling Pathway

The production of melanin is regulated by a complex signaling cascade. One of the central pathways involves the activation of the melanocortin 1 receptor (MC1R) by α -melanocyte-stimulating hormone (α -MSH). This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB upregulates the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and function. MITF promotes the transcription of key melanogenic enzymes, including tyrosinase. **Phenylthiourea** directly inhibits the enzymatic activity of tyrosinase, thus blocking the pathway at a post-transcriptional level.

Melanogenesis Signaling Pathway and Phenylthiourea Inhibition

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The melanogenesis pathway and the point of inhibition by **phenylthiourea**.

Conclusion

Phenylthiourea remains a cornerstone compound for research in chemical biology and drug discovery. Its well-defined chemical properties, accessible synthesis, and specific biological activity make it an invaluable tool. This technical guide has provided a consolidated resource of its key characteristics, experimental protocols, and a visualization of its mechanism of action, intended to support and facilitate further scientific investigation and application of this versatile molecule.

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